4-(4-Nitrophenyl)butyl methanesulfonate

Description

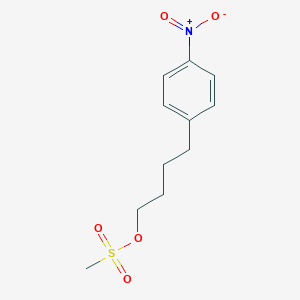

4-(4-Nitrophenyl)butyl methanesulfonate is a sulfonate ester characterized by a nitro-substituted phenyl group attached to a butyl chain, terminating in a methanesulfonate moiety. The nitro group enhances electron-withdrawing properties, influencing reactivity and optical behavior, while the sulfonate group contributes to solubility and stability .

Properties

Molecular Formula |

C11H15NO5S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

4-(4-nitrophenyl)butyl methanesulfonate |

InChI |

InChI=1S/C11H15NO5S/c1-18(15,16)17-9-3-2-4-10-5-7-11(8-6-10)12(13)14/h5-8H,2-4,9H2,1H3 |

InChI Key |

LXFOQDLDXLCQAI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCCCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitrophenyl 4-Bromobenzenesulfonate

- Structure : Contains a bromobenzene sulfonate group instead of the butyl methanesulfonate chain.

- Synthesis : Prepared via sulfonation reactions, with X-ray crystallography confirming bond lengths (S–C: ~1.78 Å, S–O: ~1.43 Å, S=O: ~1.43 Å), consistent with sulfonate esters .

- Applications : Used in lipid membrane studies and as a precursor for bioactive analogues due to its aromatic sulfonate framework .

4-(Thiophen-2-yl)butyl Methanesulfonate (MK33)

- Structure : Replaces the nitrophenyl group with a thiophene ring, introducing π-conjugation and altering electronic properties.

- Synthesis : Derived from 4-(thiophen-2-yl)butan-1-ol via methanesulfonylation, highlighting the adaptability of sulfonate ester synthesis .

- Applications: Potential use in conductive polymers or optoelectronic materials due to thiophene’s electron-rich nature .

(E)-4-(4-Nitrostyryl)phenol

- Structure: Features a nitrostyryl group linked to phenol, lacking the sulfonate moiety.

- Synthesis : Synthesized via Heck coupling, with UV absorption at 339 nm, attributed to nitro-aromatic conjugation .

- Applications : Studied for liquid crystal behavior and solar energy conversion due to its planar, conjugated structure .

Optical and Electronic Properties

Table 1: UV-Vis Absorption Maxima of Nitro-Containing Analogues

Key Observations :

- Nitro-aromatic systems exhibit strong absorption in the UV range (315–376 nm), with shifts dependent on conjugation length and substituent electronegativity .

- The absence of sulfonate groups in nitrostyrylphenol reduces solubility but enhances π-conjugation, critical for optoelectronic applications .

Reactivity and Stability

- Sulfonate Esters vs. Phenolic Derivatives: Sulfonate esters (e.g., this compound) exhibit higher hydrolytic stability compared to phenolic analogues due to the robust S–O bond . Phenolic compounds (e.g., (E)-4-(4-nitrostyryl)phenol) are more reactive in nucleophilic substitutions, favoring applications in polymer synthesis .

- Nitro Group Effects: Electron-withdrawing nitro groups enhance electrophilic substitution reactivity in aromatic sulfonates but reduce thermal stability compared to non-nitro analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.